molecular formula C8H10BBrO3 B1284280 (3-Bromo-5-ethoxyphenyl)boronic acid CAS No. 849062-02-8

(3-Bromo-5-ethoxyphenyl)boronic acid

Cat. No. B1284280
M. Wt: 244.88 g/mol
InChI Key: FCUBWEOZVDXVHL-UHFFFAOYSA-N
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Description

(3-Bromo-5-ethoxyphenyl)boronic acid is a derivative of boronic acid characterized by the presence of a bromine atom and an ethoxy group attached to a phenyl ring, which is also bonded to a boronic acid group. Boronic acids are known for their trivalent boron atom, which is typically bonded to two hydroxyl groups and one alkyl or aryl substituent. These compounds are of significant interest in organic chemistry due to their utility in various chemical reactions, particularly in Suzuki cross-coupling reactions, which are widely used for creating carbon-carbon bonds in the synthesis of complex organic molecules .

Synthesis Analysis

The synthesis of boronic acid derivatives often involves metalation reactions, where a metal (such as lithium or magnesium) is introduced to an organic molecule to form an organometallic intermediate, which can then react with a boron source to yield the boronic acid. For example, the synthesis of (3-fluoro-5-methylphenyl)boronic acid, a compound structurally related to (3-Bromo-5-ethoxyphenyl)boronic acid, has been achieved using an organic lithium reagent followed by an oxidation reaction . Although the exact synthesis of (3-Bromo-5-ethoxyphenyl)boronic acid is not detailed in the provided papers, similar methodologies could be applied, potentially involving halogen-metal exchange reactions followed by borylation .

Molecular Structure Analysis

The molecular structure of boronic acids is characterized by the boron atom's coordination with two hydroxyl groups and an organic substituent. The structure of (3-Bromo-5-ethoxyphenyl)boronic acid would include a bromine atom at the 3-position and an ethoxy group at the 5-position of the phenyl ring. X-ray crystallography studies of related boronic acid compounds have provided insights into the coordination environment of the boron atom and the influence of different substituents on the boron's coordination10.

Chemical Reactions Analysis

Boronic acids are versatile reagents in organic synthesis, particularly in Suzuki cross-coupling reactions, where they react with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or styrenyl compounds. The presence of the bromine and ethoxy groups in (3-Bromo-5-ethoxyphenyl)boronic acid could influence its reactivity and selectivity in such reactions. For instance, the halodeboronation of aryl boronic acids has been studied, demonstrating the transformation of aryl boronic acids into aryl halides under certain conditions . Additionally, the regioselectivity of reactions involving boronic acids can be influenced by the substituents on the boronic acid, as seen in the highly regioselective hydroxyalkylations of boron furanolates .

Physical and Chemical Properties Analysis

The physical and chemical properties of (3-Bromo-5-ethoxyphenyl)boronic acid can be inferred from studies on similar boronic acids. For example, experimental techniques such as FT-IR, FT-Raman, NMR, and UV-Vis spectroscopy, along with computational methods like density functional theory (DFT), have been employed to study the properties of 3-bromophenylboronic acid. These studies provide information on the vibrational modes, chemical shifts, electronic structure, and molecular electrostatic potential of the compound. Such analyses are crucial for understanding the reactivity and interaction of boronic acids with other molecules .

Scientific Research Applications

Boronic acids are increasingly utilized in diverse areas of research . Here are some general applications of boronic acids:

  • Sensing Applications

    • Boronic acids interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications .
    • These applications can be homogeneous assays or heterogeneous detection .
    • For example, a fluorescent sensor combining boronic acid and pyrene was studied and used as a sensor for catechol and its amino-derivatives .
  • Synthetic Receptors

    • Boronic acids have been developed as synthetic receptors for low molecular compounds .
    • Novel detection methodologies were introduced in 2013 .
  • Protein Manipulation and Cell Labelling

    • Boronic acids have been used for the interaction with proteins, their manipulation, and cell labelling .
    • They have also been used for electrophoresis of glycated molecules .
  • Building Materials for Microparticles

    • Boronic acids have been employed as building materials for microparticles for analytical methods .
    • They have also been used in polymers for the controlled release of insulin .
  • Cross-Coupling Reactions

    • Borinic acids, a subclass of organoborane compounds, are used in cross-coupling reactions .
    • They have been used for several applications such as catalysts for regioselective activation of polyols or epoxide opening .
  • Medicinal Chemistry

    • Borinic acids are used in medicinal chemistry .
    • They have been used as bioactive compounds .
  • Catalysts for Regioselective Activation

    • Borinic acids have been used as catalysts for regioselective activation of polyols or epoxide opening .
  • Building Blocks in Double Suzuki Coupling

    • They have been used as building blocks in double Suzuki coupling .
  • Sensors

    • Borinic acids have been used in the development of sensors .
  • Fluorescent Emitters

    • They have been used as fluorescent emitters .
  • Hydromethylation Sequence

    • The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol .
  • Protodeboronation

    • The protodeboronation was further used in the formal total synthesis of δ- ®-coniceine and indolizidine 209B .
  • Catalysts for Regioselective Activation

    • Borinic acids have been used as catalysts for regioselective activation of polyols or epoxide opening .
  • Building Blocks in Double Suzuki Coupling

    • They have been used as building blocks in double Suzuki coupling .
  • Sensors

    • Borinic acids have been used in the development of sensors .
  • Fluorescent Emitters

    • They have been used as fluorescent emitters .
  • Hydromethylation Sequence

    • The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol .
  • Protodeboronation

    • The protodeboronation was further used in the formal total synthesis of δ- ®-coniceine and indolizidine 209B .

Safety And Hazards

Safety data sheets recommend avoiding contact with skin and eyes, avoiding breathing mist, gas or vapors, and using personal protective equipment when handling "(3-Bromo-5-ethoxyphenyl)boronic acid" .

Future Directions

Boronic acids, including “(3-Bromo-5-ethoxyphenyl)boronic acid”, have found numerous applications in chemical biology, supramolecular chemistry, and biomedical applications . Future research could focus on extending the studies with boronic acids in medicinal chemistry, in order to obtain new promising drugs . The development of novel chemistries using boron to fuel emergent sciences is also a promising direction .

properties

IUPAC Name

(3-bromo-5-ethoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BBrO3/c1-2-13-8-4-6(9(11)12)3-7(10)5-8/h3-5,11-12H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCUBWEOZVDXVHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)Br)OCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BBrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40584637
Record name (3-Bromo-5-ethoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40584637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Bromo-5-ethoxyphenyl)boronic acid

CAS RN

849062-02-8
Record name B-(3-Bromo-5-ethoxyphenyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=849062-02-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Bromo-5-ethoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40584637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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